n-Propanal, o-[(pentafluorophenyl)methyl]oxime
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Overview
Description
n-Propanal, o-[(pentafluorophenyl)methyl]oxime is an organic compound with the molecular formula C10H8F5NO It is a derivative of propionaldehyde, where the oxime group is substituted with a pentafluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Propanal, o-[(pentafluorophenyl)methyl]oxime typically involves the reaction of propionaldehyde with hydroxylamine to form the oxime, followed by the introduction of the pentafluorophenylmethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
n-Propanal, o-[(pentafluorophenyl)methyl]oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The pentafluorophenylmethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
n-Propanal, o-[(pentafluorophenyl)methyl]oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications, including its use as a drug intermediate, is ongoing.
Industry: It is utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of n-Propanal, o-[(pentafluorophenyl)methyl]oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the pentafluorophenylmethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
- n-Propanal, o-[(trifluoromethyl)phenyl]oxime
- n-Propanal, o-[(chlorophenyl)methyl]oxime
- n-Propanal, o-[(bromophenyl)methyl]oxime
Uniqueness
n-Propanal, o-[(pentafluorophenyl)methyl]oxime is unique due to the presence of the pentafluorophenylmethyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it particularly useful in applications requiring high reactivity and stability.
Properties
IUPAC Name |
N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO/c1-2-3-16-17-4-5-6(11)8(13)10(15)9(14)7(5)12/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPZGAUHLLBMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430620 |
Source
|
Record name | Propionaldehyde O-2,3,4,5,6-PFBHA-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932710-53-7 |
Source
|
Record name | Propionaldehyde O-2,3,4,5,6-PFBHA-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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